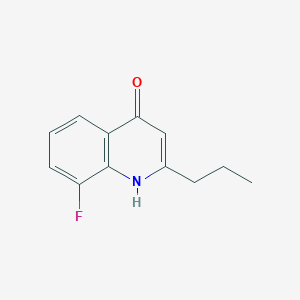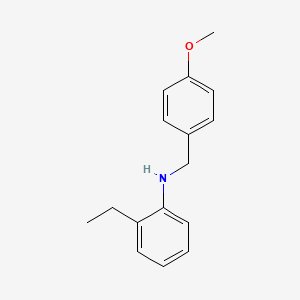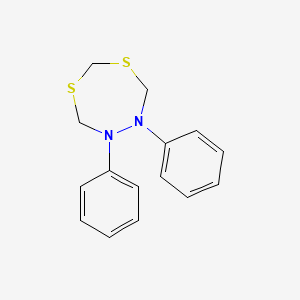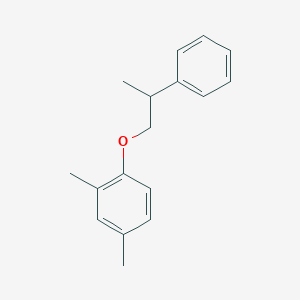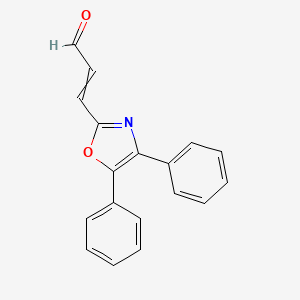
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal typically involves the reaction of 4,5-diphenyl-1,3-oxazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4,5-diphenyl-1,3-oxazole and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid.
Reduction: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanol.
Substitution: Various halogenated or alkylated derivatives of the oxazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal involves its interaction with various molecular targets and pathways:
Cyclooxygenase Inhibition: Similar to other NSAIDs, it inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of prostaglandins responsible for inflammation and pain.
Intracellular Kinase Modulation: It modulates the activity of intracellular kinases such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), leading to changes in the expression of transcription factors and induction of apoptosis.
Comparaison Avec Des Composés Similaires
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal can be compared with other similar compounds, such as:
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure but different functional groups.
Imidazole Derivatives: Compounds like 3-(4,5-diphenyl-1H-imidazol-2-yl)prop-2-enal, which share structural similarities but differ in their heterocyclic ring composition.
List of Similar Compounds
- Oxaprozin
- 3-(4,5-Diphenyl-1H-imidazol-2-yl)prop-2-enal
- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid
Propriétés
Numéro CAS |
917988-94-4 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3-(4,5-diphenyl-1,3-oxazol-2-yl)prop-2-enal |
InChI |
InChI=1S/C18H13NO2/c20-13-7-12-16-19-17(14-8-3-1-4-9-14)18(21-16)15-10-5-2-6-11-15/h1-13H |
Clé InChI |
UOKZMQROYLAXGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)C=CC=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
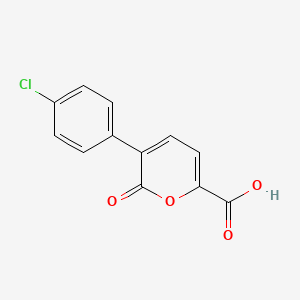
![4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620176.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)
![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)

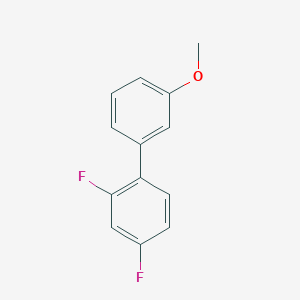
![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
